molecular formula C19H20N4O2 B5218936 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5218936
M. Wt: 336.4 g/mol
InChI Key: SBQFFKIQJCYRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PDP, is a pyrido[4,3-d]pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. PDP is a highly potent and selective inhibitor of the protein kinase CK2, which has been implicated in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, this compound can affect the phosphorylation of these substrates and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to affect the expression of clock genes, which are involved in the regulation of circadian rhythms. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its high potency and selectivity for CK2. This allows researchers to study the effects of CK2 inhibition on specific cellular processes with minimal off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is in the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the use of this compound as a tool for studying the role of CK2 in various cellular processes. Finally, this compound may have potential applications in the development of novel cancer therapies or antiviral agents.

Synthesis Methods

The synthesis method of 6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 3,4-dimethylphenylacetic acid with 4-morpholinecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then subjected to cyclization with ammonium acetate and acetic anhydride to yield this compound. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CK2 has been shown to play a critical role in the development and progression of many types of cancer, including breast, prostate, and lung cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.
In addition to its potential applications in cancer therapy, this compound has also been studied for its effects on other cellular processes. For example, CK2 has been implicated in the regulation of circadian rhythms, and this compound has been shown to affect the expression of clock genes in cells. This compound has also been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties.

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-3-4-15(11-14(13)2)23-6-5-17-16(18(23)24)12-20-19(21-17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFFKIQJCYRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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